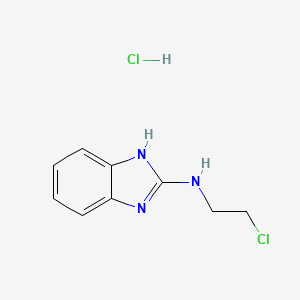

N-(2-Chloroethyl)-1H-benzimidazol-2-amine hydrochloride

CAS No.: 111971-41-6

Cat. No.: VC11677163

Molecular Formula: C9H11Cl2N3

Molecular Weight: 232.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 111971-41-6 |

|---|---|

| Molecular Formula | C9H11Cl2N3 |

| Molecular Weight | 232.11 g/mol |

| IUPAC Name | N-(2-chloroethyl)-1H-benzimidazol-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H10ClN3.ClH/c10-5-6-11-9-12-7-3-1-2-4-8(7)13-9;/h1-4H,5-6H2,(H2,11,12,13);1H |

| Standard InChI Key | PBTXQPLGWYDSPF-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)NC(=N2)NCCCl.Cl |

| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)NCCCl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

N-(2-Chloroethyl)-1H-benzimidazol-2-amine hydrochloride has the molecular formula C₉H₁₁Cl₂N₃ and a molecular weight of 232.11 g/mol. The compound’s structure features a benzimidazole core with a chloroethylamine side chain at the 2-position, protonated as a hydrochloride salt. Key structural identifiers include:

-

SMILES Notation: C1=CC=C2C(=C1)NC(=N2)NCCCl.Cl

-

InChI Key: PBTXQPLGWYDSPF-UHFFFAOYSA-N

Comparative Analysis with the Free Base Form

The hydrochloride form differs from its free base counterpart, N-(2-chloroethyl)-1H-benzimidazol-2-amine (CAS No. 84797-54-6), in molecular weight (195.65 g/mol vs. 232.11 g/mol) and solubility. The hydrochloride salt exhibits improved aqueous solubility due to ionic interactions, facilitating its use in biological assays.

| Property | Hydrochloride Form | Free Base Form |

|---|---|---|

| Molecular Formula | C₉H₁₁Cl₂N₃ | C₉H₁₀ClN₃ |

| Molecular Weight | 232.11 g/mol | 195.65 g/mol |

| Solubility | Soluble in polar solvents (e.g., DMF, water) | Limited aqueous solubility |

| Stability | Hygroscopic, requires anhydrous storage | Less hygroscopic |

Synthesis and Manufacturing Processes

Primary Synthesis Route

The compound is synthesized via a two-step reaction:

-

Cyclization: 1H-benzimidazol-2-amine reacts with chloroethyl derivatives (e.g., 2-chloroethylamine hydrochloride) in a polar aprotic solvent like dimethylformamide (DMF) at 50–100°C.

-

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, which is purified via recrystallization from acetonitrile/water mixtures.

Optimization Insights:

-

Solvent Selection: DMF enhances reaction kinetics but requires careful removal due to toxicity.

-

Yield: Reported yields range from 85–88%, with purity exceeding 99% post-crystallization.

Research Applications and Industrial Relevance

Drug Discovery

The compound serves as a precursor for:

-

Anthelmintic Agents: Structural analogs target β-tubulin in parasitic nematodes.

-

Kinase Inhibitors: Modifications at the chloroethyl group enhance selectivity for EGFR and VEGFR.

Material Science

-

Coordination Polymers: Chelates with transition metals (e.g., Cu²⁺) for catalytic applications.

-

Photodynamic Therapy: Benzene ring conjugation enables light-activated ROS generation.

Comparative Analysis with Related Compounds

N-(2-Chloroethyl)-1H-benzimidazol-2-amine hydrochloride outperforms simpler benzimidazoles in bioactivity due to its electrophilic chloroethyl group. Compared to 7-chloro-4-aminoquinoline–benzimidazole hybrids , it exhibits lower cytotoxicity toward non-tumor cells (MRC-5 IC₅₀ > 50 μM) .

Future Perspectives in Medicinal Chemistry

Future research should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume